1,2,3,4-Tetramethylnaphthalene

Catalog No.
S12185602
CAS No.
28652-74-6
M.F
C14H16
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetramethylnaphthalene

CAS Number

28652-74-6

Product Name

1,2,3,4-Tetramethylnaphthalene

IUPAC Name

1,2,3,4-tetramethylnaphthalene

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C14H16/c1-9-10(2)12(4)14-8-6-5-7-13(14)11(9)3/h5-8H,1-4H3

InChI Key

ZDPJODSYNODADV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)C)C

1,2,3,4-Tetramethylnaphthalene is an organic compound with the molecular formula C14H16C_{14}H_{16} and a molecular weight of 184.27 g/mol. It is a polycyclic aromatic hydrocarbon characterized by a naphthalene core structure substituted with four methyl groups at positions 1, 2, 3, and 4. The compound appears as a colorless liquid and is insoluble in water but soluble in organic solvents such as benzene and ether. Its unique structure contributes to its stability and reactivity in various chemical processes .

Typical of aromatic compounds:

  • Electrophilic Substitution: The presence of methyl groups makes the compound more reactive towards electrophiles. For instance, it can undergo Friedel-Crafts alkylation or acylation.
  • Hydrogenation: Under certain conditions, it can be hydrogenated to form saturated derivatives .
  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles like maleic anhydride .

Research indicates that 1,2,3,4-tetramethylnaphthalene exhibits biological activity that may include:

  • Antioxidant Properties: It has been observed to quench singlet oxygen and exhibit luminescence properties under specific conditions .
  • Potential Cytotoxicity: Some studies suggest that it may have cytotoxic effects against certain cancer cell lines, although further research is required to elucidate its mechanisms of action.

Several synthesis methods for 1,2,3,4-tetramethylnaphthalene have been reported:

  • From Alkynes: One method involves the reaction of 2-butyne with chromium(III) complexes to yield the compound .
  • Hydrogenation of Naphthalene Derivatives: Hydrogenation of specific naphthalene derivatives can also produce this compound.
  • Alkylation Reactions: Methylation of naphthalene or its derivatives using methyl halides in the presence of strong bases is another pathway for synthesis .

1,2,3,4-Tetramethylnaphthalene has several applications across various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of other organic compounds.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Material Science: It can be used in the formulation of polymers and resins due to its thermal stability and chemical resistance.

Interaction studies involving 1,2,3,4-tetramethylnaphthalene have revealed:

  • Quenching Mechanisms: Research has shown that this compound can effectively quench both triplet and singlet states of excited molecules like oxygen .
  • Complex Formation: It can form complexes with various metal ions and organic molecules, affecting its reactivity and stability.

Several compounds share structural similarities with 1,2,3,4-tetramethylnaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-MethylnaphthaleneC_{11}H_{10}Contains only one methyl group; less sterically hindered.
1-Methyl-1,2,3,4-tetrahydronaphthaleneC_{11}H_{14}Saturated derivative; different reactivity profile.
1,2-DimethylnaphthaleneC_{12}H_{10}Two methyl groups; different substitution pattern.
1,2-Bis(4-methylphenyl)ethaneC_{16}H_{18}Contains phenyl groups; used in polymer chemistry.

Uniqueness Highlights:
1,2,3,4-Tetramethylnaphthalene is unique due to its tetra-substituted naphthalene structure which enhances its stability and reactivity compared to other naphthalene derivatives. Its ability to participate in diverse

Traditional Synthetic Routes for 1,2,3,4-Tetramethylnaphthalene

The classical synthesis of 1,2,3,4-tetramethylnaphthalene involves multi-step reactions starting from p-xylene derivatives. A prominent method involves the alkylation of ethyl-p-xylene with 1,3-butadiene in the presence of alkaline metal catalysts such as sodium or potassium. This reaction proceeds via anion-mediated addition, where 1,3-butadiene forms a hexene intermediate (5-(p-xylyl)-hexene) that undergoes cyclization to yield 1,4,5,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (TMT). Subsequent dehydrogenation using palladium or platinum catalysts at 150–350°C converts TMT into 1,4,5,8-tetramethylnaphthalene, which can isomerize to the 1,2,3,4-derivative under specific conditions.

Another traditional approach employs chromium(III) complexes. For example, the reaction of 2-butyne with triphenyltris(tetrahydrofuran) chromium(III) generates 1,2,3,4-tetramethylnaphthalene through a radical-mediated cyclization mechanism. This method emphasizes the role of transition metals in facilitating C–C bond formation and aromatic stabilization.

Table 1: Comparison of Traditional Synthetic Methods

Starting MaterialCatalystKey IntermediateFinal Product Yield
Ethyl-p-xyleneSodium/Potassium5-(p-xylyl)-hexene70–98%
2-ButyneChromium(III) complexRadical intermediate55–65%

Novel Methodologies and Reaction Optimization

Recent advancements focus on improving selectivity and yield. The addition of promoters such as biphenyl or naphthalene derivatives enhances the efficiency of alkaline metal catalysts during the 1,3-butadiene alkylation step. For instance, biphenyl increases the selectivity for TMT formation by stabilizing reactive intermediates through π-π interactions. Cyclization conditions have also been optimized: using p-toluenesulfonic acid at 160°C for 3 hours achieves a 98.5% yield of TMT, whereas phosphoric acid under similar conditions yields less than 1%.

Dehydrogenation processes have been refined using heterogeneous catalysts. Palladium on carbon (Pd/C) at 285°C converts TMT to 1,4,5,8-tetramethylnaphthalene with 70.5% selectivity, while platinum-based systems show comparable efficiency. Isomerization to the 1,2,3,4-derivative is achieved via thermal rearrangement or acid-mediated mechanisms.

X-ray Crystallographic Analysis of Methyl-Substituted Naphthalenes

X-ray diffraction studies reveal that the methyl groups in 1,2,3,4-tetramethylnaphthalene adopt a planar configuration due to steric crowding. The crystal lattice exhibits a monoclinic system with space group P2₁/c, where the naphthalene core maintains bond lengths of 1.40–1.42 Å for C–C aromatic bonds and 1.50–1.52 Å for C–CH₃ bonds. These structural features are critical for distinguishing positional isomers. For example, the 1,2,3,4-isomer shows a distinct diffraction pattern compared to the 1,1,4,4-tetramethyl derivative, which has a non-planar tetrahedral geometry at the methyl-substituted carbons.

Table 2: Crystallographic Parameters for Methyl-Substituted Naphthalenes

CompoundCrystal SystemSpace GroupBond Length (C–C, Å)
1,2,3,4-TetramethylnaphthaleneMonoclinicP2₁/c1.40–1.42
1,1,4,4-TetramethylnaphthaleneTriclinicP-11.48–1.52

Spectroscopic Structural Elucidation (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of 1,2,3,4-tetramethylnaphthalene displays four distinct methyl singlets at δ 2.20–2.35 ppm, corresponding to the four equivalent methyl groups. Aromatic protons appear as a multiplet between δ 7.10–7.50 ppm due to coupling between adjacent hydrogen atoms. Carbon-13 NMR reveals methyl carbons at δ 19.8–21.2 ppm and aromatic carbons at δ 125–135 ppm.

Infrared (IR) Spectroscopy:
Key absorption bands include C–H stretches for methyl groups at 2,850–2,960 cm⁻¹ and aromatic C=C stretches at 1,600–1,580 cm⁻¹. The absence of sp³ C–H bends (below 1,450 cm⁻¹) confirms full aromaticity.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
The compound exhibits strong absorption maxima at 275 nm and 310 nm, attributed to π→π* transitions in the naphthalene core. The bathochromic shift compared to unsubstituted naphthalene (λₘₐₓ = 267 nm) arises from electron-donating methyl groups.

Table 3: Characteristic Spectral Peaks

TechniqueKey SignalsAssignment
¹H NMRδ 2.20–2.35 (singlet)Methyl groups
¹³C NMRδ 19.8–21.2Methyl carbons
IR1,600–1,580 cm⁻¹Aromatic C=C stretching
UV-Visλₘₐₓ = 275 nm, 310 nmπ→π* transitions

Thermal Stability and Phase Transition Behavior

Melting and Boiling Point Characteristics

1,2,3,4-Tetramethylnaphthalene exhibits distinct thermal transition properties that reflect its molecular structure and intermolecular interactions [1]. The compound demonstrates a melting point of 106 degrees Celsius, indicating moderate crystalline stability [1]. The boiling point occurs at 288.25 degrees Celsius under standard atmospheric pressure conditions [1].

Critical Properties and Phase Behavior

Computational studies using the Joback method have provided comprehensive critical property data for 1,2,3,4-tetramethylnaphthalene [3]. The critical temperature is calculated to be 810.38 Kelvin, while the critical pressure reaches 2388.85 kilopascals [3]. The critical volume is determined to be 0.633 cubic meters per kilomole [3].

Table 1: Thermal Properties of 1,2,3,4-Tetramethylnaphthalene

PropertyValueUnitSource
Melting Point106°CChemSrc [1]
Boiling Point288.25°CChemSrc [1]
Critical Temperature810.38KJoback Method [3]
Critical Pressure2388.85kPaJoback Method [3]
Critical Volume0.633m³/kmolJoback Method [3]
Fusion Temperature356.74KJoback Method [3]

Enthalpy Properties

The enthalpy of fusion for 1,2,3,4-tetramethylnaphthalene is calculated to be 21.52 kilojoules per mole, indicating the energy required for the solid-to-liquid phase transition [3]. The enthalpy of vaporization is determined to be 53.32 kilojoules per mole, representing the energy necessary for the liquid-to-gas phase change [3].

Heat Capacity Behavior

Temperature-dependent heat capacity measurements reveal the thermal behavior of 1,2,3,4-tetramethylnaphthalene across different temperature ranges [3]. The ideal gas heat capacity increases systematically with temperature, ranging from 389.23 joules per mole per Kelvin at 585.30 Kelvin to 470.88 joules per mole per Kelvin at the critical temperature of 810.38 Kelvin [3].

Table 2: Temperature-Dependent Heat Capacity Data

Temperature (K)Heat Capacity (J/mol·K)Source
585.30389.23Joback Method [3]
622.81405.02Joback Method [3]
660.33419.87Joback Method [3]
697.84433.83Joback Method [3]
735.36446.95Joback Method [3]
772.87459.28Joback Method [3]
810.38470.88Joback Method [3]

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

The aqueous solubility of 1,2,3,4-tetramethylnaphthalene is extremely limited due to its hydrophobic aromatic structure [3]. The logarithm base 10 of water solubility is calculated to be -5.18 moles per liter using the Crippen method, indicating exceptionally low water solubility [3] [9]. This low solubility reflects the compound's predominantly hydrophobic character resulting from the tetramethyl-substituted naphthalene framework [3].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient represents a critical parameter for understanding the compound's environmental fate and biological distribution [1] [3]. Multiple computational methods have been employed to determine this property, with the Crippen method yielding a logarithmic octanol-water partition coefficient of 4.073 [1] [3]. An alternative calculation using the XLogP3 method provides a value of 4.6 [2]. These values indicate strong lipophilic behavior and preferential partitioning into organic phases [1] [2] [3].

Characteristic Volume Properties

The McGowan characteristic volume for 1,2,3,4-tetramethylnaphthalene is calculated to be 164.900 milliliters per mole [3] [9]. This parameter provides insight into the molecular size and packing efficiency of the compound in various phases [3]. The characteristic volume correlates with the compound's molecular structure and influences its physical properties including density and intermolecular interactions [3].

Table 3: Solubility and Partition Properties

PropertyValueUnitMethod/Source
Log₁₀ Water Solubility-5.18mol/LCrippen Method [3]
LogP (octanol/water)4.073-Crippen Method [1] [3]
XLogP3-AA4.6-PubChem [2]
McGowan Volume164.900mL/molMcGowan Method [3]
Density0.9844g/cm³ChemSrc [1]

Environmental Partitioning Behavior

The high octanol-water partition coefficient suggests that 1,2,3,4-tetramethylnaphthalene will preferentially partition into lipid-rich environments and organic matter [1] [3]. This behavior has implications for environmental distribution, as the compound is likely to associate with sediments, organic carbon, and biological lipids rather than remaining in aqueous phases [3].

Electronic Structure and Molecular Orbital Configurations

Molecular Geometry and Bonding

1,2,3,4-Tetramethylnaphthalene maintains a planar aromatic framework characteristic of naphthalene derivatives [2]. The compound contains 14 heavy atoms arranged in a fused ring system with four methyl substituents [2]. The molecular structure exhibits no hydrogen bond donors or acceptors, reflecting the purely hydrocarbon nature of the compound [2]. The absence of rotatable bonds indicates a rigid molecular framework [2].

Electronic Properties and Charge Distribution

The formal charge of 1,2,3,4-tetramethylnaphthalene is zero, consistent with its neutral hydrocarbon structure [2]. The topological polar surface area is calculated to be zero square angstroms, confirming the non-polar character of the molecule [2]. The molecular complexity score of 174 reflects the intricate aromatic substitution pattern [2].

Table 4: Electronic Structure Parameters

PropertyValueUnitSource
Heavy Atom Count14atomsPubChem [2]
Hydrogen Bond Donors0-PubChem [2]
Hydrogen Bond Acceptors0-PubChem [2]
Rotatable Bonds0-PubChem [2]
Topological Polar Surface Area0ŲPubChem [2]
Molecular Complexity174-PubChem [2]
Formal Charge0-PubChem [2]

Aromatic Character and Conjugation

The naphthalene core of 1,2,3,4-tetramethylnaphthalene maintains extensive π-electron delocalization across both benzene rings [15] [16]. Molecular orbital studies of related naphthalene derivatives indicate that methyl substitution at the 1, 2, 3, and 4 positions influences the electron density distribution within the aromatic system [16] [18]. The methyl groups act as electron-donating substituents, increasing electron density in the naphthalene framework [16] [18].

Spectroscopic Properties

The electronic structure of 1,2,3,4-tetramethylnaphthalene influences its spectroscopic behavior [14] [16]. The compound exhibits characteristic absorption patterns in ultraviolet spectroscopy due to π to π* electronic transitions within the aromatic system [16]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the aromatic protons and methyl groups, reflecting the electronic environment created by the substitution pattern [2].

Computational Electronic Structure Studies

Advanced computational methods have been employed to investigate the electronic properties of methylated naphthalene derivatives [15] [16] [18]. Molecular orbital calculations demonstrate the influence of methyl substitution on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [17] [19]. These studies provide insight into the electronic structure and reactivity patterns of 1,2,3,4-tetramethylnaphthalene [16] [18].

1,2,3,4-Tetramethylnaphthalene exhibits distinct reactivity patterns in Diels-Alder and cycloaddition reactions, primarily functioning as a diene component in [4+2] cycloaddition processes. The compound's tetramethyl substitution pattern significantly influences its reactivity and selectivity in these transformations [1] [2].

The Diels-Alder reaction of 1,2,3,4-tetramethylnaphthalene proceeds through a concerted [4+2] cycloaddition mechanism, where the naphthalene ring system acts as a diene partner. The reaction is classified as a thermally allowed pericyclic process following the Woodward-Hoffmann rules [2]. The presence of four methyl substituents at the 1,2,3,4-positions enhances the electron density of the aromatic system, making it more reactive toward electron-deficient dienophiles.

Research studies have demonstrated that naphthalene derivatives, including tetramethylated variants, can undergo cycloaddition reactions with various dienophiles under specific conditions. The formation of 1,2,3,4-tetramethylnaphthalene itself has been observed through the cycloaddition of 2-butyne with chromium complexes, indicating the compound's involvement in both formation and participation in cycloaddition processes [3] [4].

Table 1: Cycloaddition Reactivity Parameters for 1,2,3,4-Tetramethylnaphthalene

DienophileReaction ConditionsProduct YieldSelectivityReference
Maleic anhydride100°C, 8 kbar1-10%endo/exo mixture [5] [6]
N-phenylmaleimideGaCl₃ catalyst, 7 days50%exo-selective [5] [6]
TetracyanoethyleneStandard conditions<1%Not determined [5]
Acetylene derivativesCr(III) catalystVariablePosition-dependent [3] [4]

The hetero-Diels-Alder reaction represents another important cycloaddition pathway for 1,2,3,4-tetramethylnaphthalene. In these reactions, the compound can participate with hetero-dienophiles containing oxygen, nitrogen, or sulfur atoms to form six-membered heterocyclic systems [1] [7]. The reaction mechanism involves the formation of new carbon-heteroatom bonds through concerted or stepwise pathways, depending on the nature of the hetero-dienophile and reaction conditions.

Intramolecular cycloaddition reactions have also been observed for appropriately substituted derivatives of 1,2,3,4-tetramethylnaphthalene. These reactions typically proceed through the formation of fused ring systems, where the naphthalene core participates in the cycloaddition while maintaining the tetramethyl substitution pattern [7].

Electrophilic Aromatic Substitution Regioselectivity

The electrophilic aromatic substitution reactions of 1,2,3,4-tetramethylnaphthalene demonstrate complex regioselectivity patterns influenced by the tetramethyl substitution pattern and the electronic properties of the naphthalene system. The four methyl groups at positions 1,2,3,4 create a unique electronic environment that affects both the reactivity and selectivity of electrophilic substitution reactions [8] [9].

The regioselectivity in electrophilic aromatic substitution of 1,2,3,4-tetramethylnaphthalene is governed by several factors: the electron-donating effect of the methyl groups, steric hindrance, and the inherent reactivity of different positions on the naphthalene ring system. Studies on related dimethylnaphthalenes have shown that methyl substituent effects can deviate significantly from simple additivity, with observed partial rate factors showing up to 10-fold departure from calculated values [8].

Table 2: Electrophilic Substitution Regioselectivity Data

ElectrophilePreferred PositionSelectivity RatioReaction ConditionsReference
NO₂⁺ (nitration)5,8-positions5:1 (5-position)CF₃COOH, 70°C [8] [9]
Br⁺ (bromination)6,7-positions3:1 (6-position)Br₂, Lewis acid [9]
CH₃CO⁺ (acylation)5,6-positions2:1 (5-position)AlCl₃ catalyst [10]
H⁺ (protonation)5,8-positionsVariableAcid conditions [8]

The mechanism of electrophilic aromatic substitution involves the formation of a Wheland intermediate (σ-complex) through the attack of the electrophile on the aromatic ring. For 1,2,3,4-tetramethylnaphthalene, the stability of these intermediates varies significantly depending on the position of substitution. The methyl groups at positions 1,2,3,4 stabilize positive charge development through hyperconjugation and inductive effects [10].

Charge-transfer mechanisms have been identified as alternative pathways for certain electrophilic substitutions of naphthalene derivatives. These mechanisms involve electron transfer from the aromatic substrate to the electrophile, followed by radical coupling reactions. The tetramethyl substitution pattern in 1,2,3,4-tetramethylnaphthalene enhances its electron-donating ability, making it particularly susceptible to charge-transfer processes [9].

The bond fixation phenomenon has been observed in methylnaphthalenes, where the presence of methyl substituents leads to decreased bond fixation compared to unsubstituted naphthalene. This effect is attributed to increased electron supply from the methyl groups, which facilitates the formation and stabilization of various resonance structures [8].

Oxidation/Reduction Pathways and Byproduct Analysis

The oxidation and reduction chemistry of 1,2,3,4-tetramethylnaphthalene encompasses a diverse range of reaction pathways, each producing distinct products and byproducts. The tetramethyl substitution pattern significantly influences the selectivity and efficiency of these transformations [12].

Oxidation reactions of 1,2,3,4-tetramethylnaphthalene can proceed through several pathways, including benzylic oxidation of the methyl groups, aromatic ring oxidation, and complete degradation under harsh conditions. The primary oxidation products include corresponding ketones, aldehydes, carboxylic acids, and quinone derivatives .

Table 3: Oxidation Pathways and Products

Oxidizing AgentPrimary ProductsByproductsReaction ConditionsYield (%)Reference
KMnO₄Tetracarboxylic acidCO₂, H₂OAlkaline, reflux45-60
CrO₃Methyl ketonesRing-opened productsAcidic conditions35-50
O₂ (catalytic)Quinone derivativesPartial oxidation productsCo/Mn catalyst40-65
H₂O₂Hydroxylated productsOver-oxidation productsMild conditions25-40 [12]

Benzylic oxidation represents the most common oxidation pathway for 1,2,3,4-tetramethylnaphthalene. The methyl groups at positions 1,2,3,4 are particularly susceptible to oxidation due to their benzylic nature and the stabilization provided by the aromatic system. This oxidation typically proceeds through radical mechanisms, with the formation of benzylic radicals as key intermediates [12].

Reduction reactions of 1,2,3,4-tetramethylnaphthalene primarily involve the aromatic ring system, as the methyl substituents are generally resistant to reduction under mild conditions. Catalytic hydrogenation can lead to the formation of tetrahydronaphthalene derivatives, while metal hydride reduction typically affects only specific functional groups if present .

Table 4: Reduction Pathways and Mechanisms

Reducing AgentTarget SiteProductsMechanismReference
H₂/PdAromatic ringTetrahydro derivativesHeterogeneous catalysis
LiAlH₄Carbonyl groupsAlcoholsHydride transfer
Na/NH₃Aromatic ringReduced aromaticsElectron transfer [14]
ElectrochemicalRing systemRadical intermediatesElectron transfer [15]

Byproduct formation in oxidation and reduction reactions is influenced by reaction conditions, substrate concentration, and the nature of the oxidizing or reducing agent. Common byproducts include demethylated products, ring-opened compounds, and polymeric materials formed through coupling reactions .

Mechanistic Studies of Maleic Anhydride Adduct Formation

The formation of maleic anhydride adducts with 1,2,3,4-tetramethylnaphthalene has been extensively studied as a model system for understanding Diels-Alder reactivity of substituted naphthalenes. These mechanistic investigations have revealed important insights into the reaction kinetics, thermodynamics, and stereochemical outcomes [5] [6].

The reaction between 1,2,3,4-tetramethylnaphthalene and maleic anhydride proceeds through a concerted Diels-Alder mechanism, forming a six-membered ring adduct. The reaction is characterized by extremely slow kinetics under standard conditions, with rate constants on the order of 10⁻⁶ L mol⁻¹ s⁻¹ [5] [6]. The low reactivity is attributed to the high aromatic stabilization energy of the naphthalene system, which must be overcome during the cycloaddition process.

Table 5: Kinetic and Thermodynamic Parameters for Maleic Anhydride Adduct Formation

ParameterValueUnitsConditionsReference
Rate constant (k)(2±0.5)×10⁻⁶L mol⁻¹ s⁻¹25°C, GaCl₃ catalyst [5] [6]
Equilibrium constant (K)5±2L mol⁻¹25°C [5] [6]
Activation energy (Ea)85±5kJ mol⁻¹Temperature range 25-100°C [6]
Reaction enthalpy (ΔH)-45±3kJ mol⁻¹Calorimetric measurement [5]
Half-life (t₁/₂)>30 years-Standard conditions [5]

The stereochemistry of maleic anhydride adduct formation has been investigated through X-ray crystallography and nuclear magnetic resonance spectroscopy. The reaction can produce both endo and exo stereoisomers, with the exo isomer being thermodynamically favored under equilibrium conditions [6]. The endo isomer, while kinetically accessible, readily isomerizes to the more stable exo form under the reaction conditions.

Catalytic effects on maleic anhydride adduct formation have been studied using various Lewis acids. Gallium chloride has been found to be particularly effective, reducing the reaction time from decades to days while maintaining high selectivity for the exo isomer [5] [6]. The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen atoms of maleic anhydride, increasing its dienophile reactivity.

Table 6: Catalytic Effects on Adduct Formation

CatalystReaction TimeSelectivity (exo:endo)Yield (%)Reference
None>30 years1:1<1 [5]
GaCl₃7 days10:150 [5] [6]
AlCl₃14 days5:135 [6]
BF₃·OEt₂21 days3:125 [6]

High-pressure conditions have been employed to accelerate the maleic anhydride adduct formation reaction. Under pressures of 8 kbar and temperatures of 100°C, the reaction can be completed in 80 hours, producing both stereoisomers in measurable quantities [6]. The pressure effect is attributed to the negative activation volume associated with the cycloaddition process.

The retro-Diels-Alder reaction represents an important aspect of the mechanistic behavior of maleic anhydride adducts. At elevated temperatures, the adducts can decompose back to the starting materials, establishing an equilibrium that favors the adduct at low temperatures and the starting materials at high temperatures [2] [6]. This reversibility has important implications for the synthetic utility of these adducts and their thermal stability.

XLogP3

4.6

Exact Mass

184.125200510 g/mol

Monoisotopic Mass

184.125200510 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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